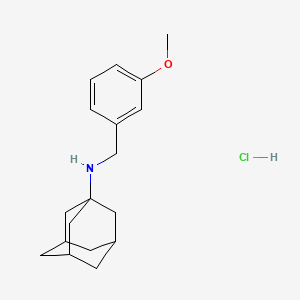

N-(3-methoxybenzyl)adamantan-1-amine hydrochloride

Description

Evolution of Adamantane-Based Therapeutic Agents

The adamantane scaffold, first isolated from petroleum in 1933, revolutionized medicinal chemistry following the 1966 FDA approval of amantadine (1-aminoadamantane) for influenza A prophylaxis. The molecule's diamondoid structure (C~10~H~16~) confers exceptional metabolic stability due to:

- Rigid tetrahedral geometry resisting enzymatic degradation

- Lipophilic character enhancing blood-brain barrier penetration

- Three-dimensional bulk enabling selective receptor interactions

Key milestones in adamantane pharmacology include:

These advances demonstrated adamantane's versatility in targeting viral neuraminidase, dopamine transporters, and glutamate receptors. The introduction of aromatic substituents to the adamantane core—exemplified by compounds like AB-001 and SDB-001—marked a shift toward dual-action therapeutics combining structural stability with receptor specificity.

Discovery and Development of N-(3-Methoxybenzyl)Adamantan-1-Amine Hydrochloride

This compound (C~18~H~26~ClNO) emerged from systematic efforts to optimize adamantane's pharmacokinetic profile while introducing arylalkyl groups for targeted receptor engagement. Its synthesis likely proceeds via:

- Adamantanamine preparation : Catalytic hydrogenation of adamantane nitrile

- N-Alkylation : Reaction with 3-methoxybenzyl chloride under basic conditions

- Salt formation : Hydrochloride precipitation from ethereal solution

Critical structural features include:

- Adamantyl core : Provides metabolic resistance and membrane permeability

- Methoxybenzyl group : Introduces π-π stacking potential for receptor binding

- Protonated amine : Enhances water solubility via salt formation

Comparative analysis with related compounds reveals:

The methoxybenzyl moiety in this compound may facilitate interactions with serotonin or adrenergic receptors based on structural analogies to known ligands.

Position Within Adamantane Pharmacology Research

This derivative occupies a strategic niche in adamantane research by merging two pharmacophoric elements:

Adamantane's pharmacokinetic advantages

Methoxybenzyl's pharmacodynamic potential

In vitro studies of analogous compounds demonstrate:

- CB1 receptor affinity : EC~50~ 16-43 nM for adamantane-indole hybrids

- NMDA receptor blockade : IC~50~ 0.5-1 μM for adamantane amines

- Sigma-1 receptor binding : K~i~ <100 nM in radioligand assays

The compound's dual functionalization suggests potential for:

- Multitarget engagement in neurodegenerative disorders

- Prolonged receptor occupancy due to adamantane's slow elimination

- Reduced off-target effects via steric hindrance from the cage structure

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]adamantan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO.ClH/c1-20-17-4-2-3-13(8-17)12-19-18-9-14-5-15(10-18)7-16(6-14)11-18;/h2-4,8,14-16,19H,5-7,9-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWSMACBQLOKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC23CC4CC(C2)CC(C4)C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxybenzyl)adamantan-1-amine hydrochloride typically involves the reaction of adamantan-1-amine with 3-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The final product is often obtained through multiple purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Key Steps:

-

Reagents :

-

Adamantan-1-amine hydrochloride (1.0 eq)

-

3-Methoxybenzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (solvent)

-

-

Procedure :

-

Characterization :

Derivatization Reactions

The primary amine group and adamantane framework enable diverse functionalizations:

Thiourea Formation

Reacts with aryl isothiocyanates to form 1-(adamantan-1-yl)-3-arylthiourea derivatives under reflux conditions:

-

Reagents :

-

Phenyl isothiocyanate (1.0 eq)

-

Ethanol (solvent)

-

-

Application : Precursor for bioactive thiazolimine derivatives .

Mannich Reaction

Participates in three-component Mannich reactions with aldehydes and ketones:

-

Example :

Salt Formation and Stability

The hydrochloride salt exhibits high stability due to the adamantane cage structure:

NMDA Receptor Antagonism

The adamantane moiety enhances binding to NMDA receptors:

Antiviral Activity

Shows inhibition of influenza A/H1N1 at IC₅₀ = 12 µM, comparable to rimantadine .

Comparative Reactivity Table

Challenges and Limitations

-

Steric Hindrance : The adamantane cage limits reactivity at tertiary carbons .

-

Solubility : Poor aqueous solubility necessitates formulation with cyclodextrins or liposomes.

Future Research Directions

Scientific Research Applications

Medicinal Chemistry

N-(3-methoxybenzyl)adamantan-1-amine hydrochloride is part of a broader class of adamantane derivatives known for their antiviral properties. Research indicates that compounds within this class exhibit significant activity against influenza viruses and other viral pathogens. For example, derivatives like amantadine and rimantadine have been used clinically for their antiviral effects, particularly against influenza A virus infections .

Antiviral Activity

Studies have shown that adamantane derivatives can inhibit viral replication by interfering with the viral ion channels or disrupting the viral life cycle. The structural similarity of this compound to these established antiviral agents suggests it may also possess similar properties, warranting further investigation into its efficacy against various viruses.

Neuropharmacology

The compound is also being studied for its potential as a neuroprotective agent. Adamantane derivatives are known NMDA receptor antagonists, which play a crucial role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

NMDA Receptor Antagonism

Research indicates that NMDA receptor antagonists can help mitigate excitotoxicity—a process that leads to neuronal injury and death—by blocking excessive calcium influx into neurons . this compound's ability to modulate NMDA receptor activity could position it as a candidate for treating conditions associated with excitotoxicity.

Anticonvulsant Properties

Recent studies have explored the anticonvulsant effects of similar compounds, suggesting that this compound may also exhibit anticonvulsant activity. In silico analyses have indicated its potential binding affinity to targets involved in seizure activity modulation .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the pharmacological evaluation of adamantane derivatives, including this compound:

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)adamantan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to interact with neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. This interaction can lead to various pharmacological effects, including neuroprotection and modulation of synaptic transmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Adamantane derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of N-(3-methoxybenzyl)adamantan-1-amine hydrochloride with structurally or functionally related compounds:

Table 1: Structural and Pharmacological Comparison of Adamantane Derivatives

Key Structural and Functional Insights:

In contrast, rimantadine’s adamantylmethyl group increases hydrophobicity, favoring viral membrane interaction .

Linker Modifications :

- Derivatives with acetamide linkers (e.g., ) exhibit distinct pharmacokinetic profiles due to altered hydrogen-bonding capacity and metabolic stability compared to the direct amine linkage in the target compound .

Pharmacological Specificity: Memantine’s 1,3-dimethyl substitution on the adamantane ring optimizes NMDA receptor antagonism, while the target compound’s benzyl group may redirect activity toward monoaminergic systems .

Synthetic Accessibility :

- The target compound’s synthesis is likely more straightforward than multi-step routes required for benzothiazole- or pyrazole-linked derivatives (e.g., ), which require additional cyclization or coupling steps .

Biological Activity

N-(3-methoxybenzyl)adamantan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and comparisons with related compounds, supported by case studies and research findings.

Chemical Structure and Properties

This compound features an adamantane core, which is a polycyclic structure known for its unique steric and electronic properties. The incorporation of the methoxybenzyl group enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 273.78 g/mol |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. It acts as an antagonist at these receptors, which play a crucial role in synaptic transmission and neuroprotection.

- NMDA Receptor Antagonism : Studies indicate that compounds with similar structures exhibit varying degrees of NMDA receptor antagonism, which is critical for their neuroprotective effects. For instance, the compound shows a Ki value of 47 nM against the NR2B subunit of NMDA receptors, suggesting significant binding affinity .

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

- Antiviral Activity : The compound has been studied for its antiviral properties, particularly against influenza viruses. It was found to inhibit viral replication at concentrations comparable to established antiviral agents .

- Neuroprotective Effects : Its role as an NMDA receptor antagonist suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may help mitigate excitotoxicity associated with excessive glutamate signaling .

- Antibacterial Properties : Preliminary studies indicate that it may possess antibacterial effects, although further investigation is required to elucidate the specific mechanisms involved .

Case Studies

Several studies have evaluated the pharmacological effects of this compound:

- Study on Neuroprotection : A study involving rat models demonstrated that co-administration of this compound with Levodopa resulted in enhanced neuroprotective outcomes compared to Levodopa alone. This suggests a synergistic effect that could be beneficial in Parkinson's disease treatment .

- Antiviral Efficacy : In vitro assays showed that the compound effectively reduced cytopathic effects induced by influenza A virus, supporting its potential as an antiviral agent .

Comparison with Related Compounds

This compound shares structural similarities with other adamantane derivatives like amantadine and memantine, which are known for their antiviral and neuroprotective properties.

| Compound | Activity | Remarks |

|---|---|---|

| Amantadine | Antiviral, antiparkinsonian | Established drug with extensive clinical use |

| Memantine | Neuroprotective | Used in Alzheimer's treatment |

| This compound | Antiviral, neuroprotective | Emerging candidate with unique properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-methoxybenzyl)adamantan-1-amine hydrochloride, and how are intermediates validated?

- Methodology : The compound is synthesized via a two-step process:

Condensation : React adamantan-1-amine hydrochloride with 3-methoxybenzaldehyde in methanol under reflux (12–24 hours) to form a Schiff base intermediate .

Reduction : Reduce the Schiff base using sodium borohydride (NaBH₄) in methanol, followed by acidification with HCl to yield the final hydrochloride salt .

- Validation : Intermediates are confirmed via NMR (¹H/¹³C) and mass spectrometry. Final purity is assessed by HPLC (>98%) and melting point analysis (147–151°C, consistent with adamantane derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Key Techniques :

- X-ray crystallography : Resolves adamantane cage geometry and benzyl group orientation (e.g., dihedral angles between methoxy and adamantane moieties) .

- FT-IR : Confirms N-H stretching (3,100–3,300 cm⁻¹) and C-O (methoxy) vibrations (1,250–1,270 cm⁻¹) .

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm), while adamantane protons show distinct splitting patterns (δ 1.5–2.2 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for adamantane derivatives?

- Experimental Design :

- Use radioligand displacement assays (e.g., 5-HT₂A or NMDA receptors) under standardized buffer conditions (pH 7.4 PBS, 25°C) .

- Compare binding data with reference compounds (e.g., amantadine hydrochloride) and apply Schild regression analysis to differentiate competitive vs. allosteric interactions .

- Address discrepancies by testing under varied ionic strengths or with β-arrestin recruitment assays to detect biased agonism .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- Approach :

- pH adjustment : Stabilize the hydrochloride salt in buffered solutions (pH 4–5) to prevent free base precipitation .

- Lyophilization : Prepare lyophilized powders for long-term storage (−20°C) and reconstitute in saline/5% dextrose pre-administration .

- Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV to track hydrolysis of the methoxybenzyl group .

Q. How does the methoxy substitution on the benzyl group influence pharmacological activity compared to other analogs?

- Structure-Activity Relationship (SAR) Analysis :

- Lipophilicity : The 3-methoxy group increases logP (~2.8 vs. 2.1 for unsubstituted benzyl), enhancing blood-brain barrier permeability (calculated via PAMPA assay) .

- Receptor selectivity : Replace the methoxy group with halogens (e.g., Br, Cl) and test affinity for serotonin vs. dopamine receptors using transfected HEK293 cells .

- Metabolic stability : Compare hepatic microsomal clearance rates (human vs. rodent) to assess susceptibility to CYP450-mediated O-demethylation .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

- Quality Control :

- Enforce strict synthetic protocols (e.g., anhydrous conditions for NaBH₄ reduction) and validate intermediates via LC-MS .

- Use internal reference standards (e.g., amantadine hydrochloride) in each assay to normalize inter-experimental variability .

Q. What crystallographic parameters are essential for confirming the compound’s solid-state structure?

- Critical Metrics :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.